molecular formula C19H15N3O4S B10812839 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(prop-2-en-1-yl)quinolin-2(1H)-one

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(prop-2-en-1-yl)quinolin-2(1H)-one

Cat. No.: B10812839
M. Wt: 381.4 g/mol
InChI Key: LHJCMMLVXFHWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(prop-2-en-1-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(prop-2-en-1-yl)quinolin-2(1H)-one is a compound of significant interest due to its biological activities, particularly as an inhibitor of hepatitis C virus (HCV) RNA-dependent RNA polymerase. This article explores the compound's synthesis, structure-activity relationships (SAR), and its biological effects based on various studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H11N3O4S
  • Molecular Weight : 341.341 g/mol
  • CAS Number : 303776-73-0
  • IUPAC Name : 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1H-quinolin-2-one

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves modifications to the benzothiadiazine scaffold to enhance its potency against HCV. Research indicates that altering substituents on the quinolinone ring can significantly impact the compound's inhibitory activity against HCV polymerase. For instance, the introduction of various heteroaryl groups has been shown to improve both physicochemical properties and biological activity .

Inhibition of Hepatitis C Virus

The primary biological activity of this compound is its role as an inhibitor of HCV RNA-dependent RNA polymerase. Studies have demonstrated that derivatives of this compound can effectively inhibit HCV replication in cellular models such as Huh7 cells. The most potent derivatives exhibit IC50 values in the nanomolar range .

The mechanism by which this compound exerts its antiviral effects involves competitive inhibition of the HCV polymerase enzyme, thereby disrupting viral RNA synthesis. This inhibition is crucial for preventing viral replication and propagation within host cells .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFindings
Identified as a potent inhibitor of HCV polymerase; structure activity relationship highlighted for enhancing potency.
Investigated modifications leading to improved biological activity; demonstrated efficacy in cellular assays.
Discussed broader applications in medicinal chemistry and potential for development as a therapeutic agent against HCV.

Scientific Research Applications

  • Starting Materials:
    • Quinoline derivatives
    • Benzothiadiazine intermediates
  • Reaction Conditions:
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate
    • Temperature: Reflux conditions for several hours
  • Purification:
    • Crystallization or chromatography techniques are employed to isolate the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The biological evaluation revealed that it exhibits significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating the compound's efficacy against human cancer cell lines:

  • Cell Lines Tested: HCT-116 (colon cancer) and MCF-7 (breast cancer).
  • Results:
    • IC50 values ranged from 1.9 to 7.52 µg/mL for HCT-116.
    • The compound demonstrated selective cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment.

Drug Development

The compound's unique structure makes it a candidate for drug development in treating various diseases, particularly cancers. Its ability to interact with biological macromolecules suggests potential as a lead compound in medicinal chemistry.

Potential Therapeutic Areas

  • Cancer Therapy
  • Antimicrobial Activity
  • Anti-inflammatory Applications

Properties

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-prop-2-enylquinolin-2-one

InChI

InChI=1S/C19H15N3O4S/c1-2-11-22-14-9-5-3-7-12(14)17(23)16(19(22)24)18-20-13-8-4-6-10-15(13)27(25,26)21-18/h2-10,23H,1,11H2,(H,20,21)

InChI Key

LHJCMMLVXFHWOC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.